Polycytidylic acid (5') potassium salt
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12K2N3O8P |
|---|---|
Molecular Weight |
399.38 g/mol |
IUPAC Name |
dipotassium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.2K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
KJFHSFLOUJGHLS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[K+].[K+] |
Origin of Product |
United States |
Polycytidylic Acid 5 Potassium Salt: Fundamental Aspects and Structural Biology in Academic Research
Molecular Composition and Polymeric Nature
Polycytidylic acid (5') potassium salt is a polymer composed of repeating cytidylic acid units. Its structure and the presence of the potassium counter-ion are central to its function and application in research.
Homopolyribonucleotide Structure of Polycytidylic Acid (Poly(C))
Polycytidylic acid, abbreviated as Poly(C), is a homopolyribonucleotide. This means it is a long, unbranched polymer consisting of repeating ribonucleotide units, where the nucleobase is cytosine. wikipedia.org These cytidine (B196190) monophosphate units are linked together by phosphodiester bonds between the 5' carbon of one ribose sugar and the 3' carbon of the next. This creates a sugar-phosphate backbone, which is a characteristic feature of nucleic acids. The fundamental unit of Poly(C) is cytidylic acid, which comprises a cytosine base, a ribose sugar, and a phosphate (B84403) group.
Role of the Potassium Counter-Ion in Research Formulations
In research-grade formulations, Polycytidylic acid is commonly available as a potassium salt. The negatively charged phosphate groups in the sugar-phosphate backbone of the Poly(C) chain are neutralized by positively charged potassium ions (K+). Potassium is a crucial cation for maintaining normal cell functions and is the most abundant intracellular cation. nih.gov The presence of the potassium counter-ion helps to stabilize the polyanionic structure of the RNA molecule in solution, preventing electrostatic repulsion between the phosphate groups and influencing its solubility and conformational properties. In some research contexts, Poly(C) is also available as a sodium salt. sigmaaldrich.com The choice of counter-ion can be significant for specific experimental conditions, as different cations can have varying effects on nucleic acid structure and stability.
Intramolecular and Intermolecular Structural Conformations of Poly(C)
The structure of Polycytidylic acid is not static; it can adopt various conformations depending on the solution conditions. These structural dynamics are critical for its biological mimicry and interactions.
Single-Stranded Poly(C) Ordered Coil and Helical Structures in Solution
In solution, single-stranded Poly(C) does not exist as a simple random coil. Instead, it can adopt more ordered structures, including helical conformations. researchgate.netacs.org The stacking of the planar cytosine bases contributes to the formation of these ordered structures. The exact conformation is influenced by factors such as temperature, pH, and ionic strength of the solution. The ability of Poly(C) to form these structures is a key aspect of its use in research, as it can mimic the behavior of single-stranded regions within larger RNA molecules. Theoretical models have been developed to understand the transition between helical and coiled states in synthetic polynucleotides. aip.org
Investigation of Secondary Structures within Viral RNA Genomes
Poly(C) tracts are found within the RNA genomes of some viruses, such as picornaviruses like encephalomyocarditis virus (EMCV) and foot-and-mouth disease virus (FMDV). oup.comoup.comnih.gov Research has focused on determining the secondary structure of these Poly(C) regions to understand their function in the viral life cycle. Studies using chemical probes have indicated that the Poly(C) tract in EMCV RNA is largely single-stranded in solution. oup.comoup.com In FMDV, the length of the Poly(C) tract has been shown to be important for the efficiency of viral RNA packaging. nih.gov The secondary structure of viral RNA, including regions like Poly(C) tracts, can influence interactions with host cell defense mechanisms. nih.govmdpi.com
Interactions with Nucleic Acid-Binding Proteins
The ability of Poly(C) to interact with proteins that bind to nucleic acids is fundamental to its application in studying various biological processes. nih.govfortislife.com These interactions are often studied to understand the specificity and mechanisms of protein-nucleic acid recognition. mdpi.com For instance, Poly(C) can be used in in vitro assays to investigate the binding of specific proteins to single-stranded RNA. Some studies have explored the interaction of artificial peptides, such as oligolysines, with Poly(C) and its double-stranded complex with polyinosinic acid (Poly(I:C)), highlighting its potential for nucleic acid targeting. tandfonline.com Furthermore, various polymers that bind to nucleic acids have been investigated for their ability to modulate immune responses triggered by nucleic acids. nih.gov
Interactive Data Table: Compound Names
| Compound Name | Abbreviation |
| Polycytidylic acid | Poly(C) |
| Polyinosinic acid | Poly(I) |
| Encephalomyocarditis virus | EMCV |
| Foot-and-mouth disease virus | FMDV |
Research Findings on Poly(C) Structure in Viral Genomes
| Virus | Finding | Reference |
| Encephalomyocarditis virus (EMCV) | The Poly(C) tract is largely single-stranded in solution. | oup.comoup.com |
| Foot-and-mouth disease virus (FMDV) | The length of the Poly(C) tract influences the efficiency of RNA encapsidation. | nih.gov |
Recognition of C-rich RNA and DNA Sequences by Poly(C)-Binding Proteins (PCBPs)
Poly(C)-binding proteins (PCBPs) represent a crucial family of regulatory proteins that exhibit high affinity and specificity for single-stranded cytidine-rich (C-rich) sequences in both RNA and DNA. nih.govoup.comnih.gov This family is broadly divided into two main groups: the heterogeneous nuclear ribonucleoprotein K (hnRNP K) and the α-complex proteins (αCPs), which include PCBP1, PCBP2, PCBP3, and PCBP4. nih.govnih.govupenn.edu The ability of these proteins to recognize and bind to poly(C) tracts is fundamental to their diverse roles in regulating gene expression at multiple levels, including transcription, mRNA processing and stabilization, and the activation or silencing of translation. nih.govnih.govoup.com
The interaction between PCBPs and nucleic acids is not random; they specifically target C-rich motifs, which are often present in tandem repeats within the target sequence. nih.gov For instance, the binding of PCBP1 or PCBP2 to tandem poly(C) motifs located in the 3'-untranslated regions (3'-UTRs) of certain mRNAs, such as α-globin and collagen-α1, has been shown to enhance the stability of these transcripts. nih.gov This recognition is a critical event that can precede the recruitment of other factors or directly shield the nucleic acid sequence, thereby influencing cellular processes. uwa.edu.ausemanticscholar.org The functional versatility of PCBPs is underscored by their involvement in a wide array of pathways, stemming from this primary interaction with C-rich sequences. nih.gov
Table 1: Major Poly(C)-Binding Protein (PCBP) Family Members
| Protein Family | Members | Primary Function Related to C-rich Binding |
|---|---|---|
| α-Complex Proteins (αCPs / PCBPs) | PCBP1 (αCP1), PCBP2 (αCP2), PCBP3, PCBP4 | mRNA stabilization, translational regulation nih.govupenn.edunih.gov |
| hnRNP K Family | hnRNP K | Transcriptional and post-transcriptional regulation nih.govnih.gov |
Molecular Basis of Specificity: KH (hnRNP K Homology) Domain Interactions
The remarkable specificity of PCBPs for C-rich sequences is structurally encoded within specialized protein modules known as K-homology (KH) domains. nih.govnih.gov All members of the PCBP family contain a characteristic triple KH domain architecture. nih.govoup.comnih.gov These domains are the direct mediators of the interaction with poly(C) tracts. Structurally, the KH domains of PCBPs are classified as type I, featuring a conserved fold composed of a three-stranded anti-parallel β-sheet packed against three α-helices in a characteristic βααββα arrangement. nih.govoup.comsemanticscholar.org
The binding of a C-rich oligonucleotide occurs within a hydrophobic cleft on the surface of the KH domain. oup.comsemanticscholar.org This binding pocket is flanked by two critical loops. One loop, situated between the first and second α-helices, contains an invariant GXXG motif that is crucial for oligonucleotide interaction. oup.comsemanticscholar.org The specificity for cytosine bases is achieved through a precise network of hydrogen bonds and other molecular interactions. nih.gov For example, structural studies have revealed that a conserved arginine residue within the variable loop region forms bipartite hydrogen bonds with the O2 and N3 atoms of a cytosine base, while the backbone carbonyl of a glycine (B1666218) can hydrogen-bond with the N4 atom, firmly anchoring the base in the binding cleft. nih.gov
Table 2: Key Features of PCBP KH Domain Interaction with Cytosine
| Structural Feature | Description | Role in Binding Specificity |
|---|---|---|
| Type I KH Domain Fold | Three β-strands and three α-helices (βααββα) nih.govoup.com | Forms the core scaffold for nucleic acid binding. |
| Hydrophobic Cleft | Groove on the protein surface bounded by loops oup.com | Site where the single-stranded C-rich sequence binds. |
| GXXG Motif | Invariant Gly-X-X-Gly sequence in the α1-α2 loop oup.comsemanticscholar.org | Crucial for positioning and interacting with the oligonucleotide backbone. |
| Variable Loop | Loop between β2 and β3 strands oup.com | Contributes to the shape of the binding groove and specificity. |
| Conserved Residues | Arginine and Glycine residues nih.govnih.gov | Form specific hydrogen bonds with cytosine bases, ensuring high specificity over other nucleotides. |
Synthetic Analogs of Polycytidylic Acid and Related Polymers for Research
The synthesis of analogues of natural polynucleotides, including polycytidylic acid, is a field of significant interest for both fundamental research and therapeutic development. researchgate.net These synthetic polymers are designed as tools to probe the relationship between nucleic acid structure and biological function, to act as mimics of enzymatic processes, and to serve as potential antiviral or anticancer agents. researchgate.netnih.gov By systematically altering the chemical structure of the polymer backbone or the nucleobases, researchers can investigate the precise requirements for molecular interactions, such as protein binding or base pairing. researchgate.net
For example, synthetic polycytidylic acid analogues have been created to study their catalytic properties, such as the ability to accelerate the hydrolysis of specific dinucleotides through base-pairing interactions. researchgate.net A prominent example of a synthetic analogue used extensively in research is polyinosinic-polycytidylic acid (poly I:C), a synthetic double-stranded RNA mimic. nih.gov While poly I:C is a duplex of two different homopolymers, its study provides insight into how synthetic nucleic acid structures can be used to engage biological pathways, in this case, the innate immune system. nih.gov The development of such analogues allows for the creation of molecules with enhanced stability or novel functionalities not found in nature. researchgate.net
Development of Polynucleotide Analogues with Defined Structures
A primary goal in the development of polynucleotide analogues is the creation of molecules with precisely defined structures and improved properties, such as resistance to enzymatic degradation. researchgate.net One successful strategy involves the radical copolymerization of a nucleoside derivative with a comonomer like acrylic anhydride. researchgate.net This method, known as alternating cyclocopolymerization, can produce polymers that closely resemble the structure of natural nucleic acids but feature modified backbones. For instance, these synthetic analogues can have alkyl linkages between the sugar-like rings instead of the native phosphodiester bonds. researchgate.net
This structural modification is highly significant because the phosphodiester backbone of natural RNA and DNA is susceptible to cleavage by cellular nucleases. By replacing this linkage, the resulting polynucleotide analogues become resistant to hydrolysis, giving them greater stability in biological systems. researchgate.net The ability to synthesize libraries of such stable analogues is invaluable for conducting structure-activity relationship (SAR) studies, which systematically explore how changes in molecular structure affect biological activity. nih.gov This approach not only helps in deciphering the molecular mechanisms of natural polyphenols and polynucleotides but also accelerates the discovery of new bioactive compounds with potential therapeutic applications. nih.gov
Table 3: Comparison of Natural vs. Synthetic Polynucleotide Analogues
| Feature | Natural Polynucleotides (e.g., RNA) | Synthetic Analogues (via cyclocopolymerization) researchgate.net |
|---|---|---|
| Backbone Linkage | Phosphodiester bond | Alkyl linkages |
| Susceptibility to Nucleases | High (readily hydrolyzed) | Low (resistant to hydrolysis) |
| Primary Research Use | Template for biological processes | Probes for structure-activity relationships, enzyme mimics, therapeutic development |
Polycytidylic Acid 5 Potassium Salt As a Constituent of Polyinosinic:polycytidylic Acid Poly I:c : a Synthetic Double Stranded Rna Analog in Research
Poly(I:C) as a Viral Double-Stranded RNA Mimic
Poly(I:C) is widely used in research as a synthetic viral mimic to activate the innate immune system. nih.govnih.gov Because dsRNA is generated during the replication of many types of viruses, the host immune system has evolved to recognize it as a pathogen-associated molecular pattern (PAMP). nih.govrupress.orgnih.gov By administering Poly(I:C), researchers can trigger antiviral defense mechanisms without introducing a live infectious agent, providing a valuable model for studying the signaling pathways and cellular responses involved in pathogen defense. rupress.orgnih.gov
Structural Analogy and Immunological Relevance in Pathogen Recognition
The immunological activity of Poly(I:C) is rooted in its structural resemblance to viral dsRNA. This allows it to be recognized by specific pattern recognition receptors (PRRs) that are central to the innate immune system. The primary receptors for dsRNA like Poly(I:C) are Toll-like receptor 3 (TLR3), which is located in endosomes, and the cytosolic RNA helicases, including retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated gene 5 (MDA-5). rupress.orgglpbio.commedchemexpress.comfrontiersin.org
Upon binding to Poly(I:C), these receptors initiate distinct downstream signaling cascades. TLR3 activation is TRIF-dependent, while RIG-I and MDA-5 signal through the mitochondrial antiviral-signaling protein (MAVS). sigmaaldrich.comresearchgate.net Both pathways ultimately converge on the activation of transcription factors, such as IRF3 and NF-κB, which orchestrate the production of a wide array of immune-modulating molecules, most notably type I interferons (IFN-α/β) and other pro-inflammatory cytokines. nih.govrupress.orgresearchgate.net This response is analogous to the innate immune activation seen during a genuine viral infection, making Poly(I:C) an authentic microbial mimic for inducing these pathways in experimental settings. rupress.orgnih.gov
Influence of Nucleotide Length and Heterogeneity on Biological Activity
The biological potency of Poly(I:C) is not uniform; it is profoundly influenced by the length of its nucleotide strands. nih.govnih.gov Research has consistently shown a strong correlation between the molecular weight of Poly(I:C) and the magnitude of the resulting immune response. nih.govresearchgate.net
Key Research Findings on Poly(I:C) Length and Activity:
| Poly(I:C) Type | Key Characteristics | Observed Biological Effects | Source |
|---|---|---|---|
| High Molecular Weight (HMW) Poly(I:C) | Longer dsRNA fragments, typically in the range of 1,000-8,000 kilobases (kb). nih.govresearchgate.net | Induces more potent and extensive maternal and placental immune responses, including larger cytokine and chemokine production compared to LMW Poly(I:C). researchgate.netnih.gov | researchgate.netnih.gov |
| Low Molecular Weight (LMW) Poly(I:C) | Shorter dsRNA fragments, often around 0.5-1.5 kb. researchgate.net | Elicits a comparatively weaker immune response. researchgate.netnih.gov The resistance-inducing activity in some cell types is more markedly affected by external factors than that of HMW preparations. nih.gov | nih.govresearchgate.netnih.gov |
A significant challenge in the use of Poly(I:C) is the considerable heterogeneity and batch-to-batch variability found in commercially available preparations. researchgate.netresearchgate.net Different batches, even from the same supplier, can vary significantly in the relative amounts of HMW and LMW fragments. nih.gov This inconsistency in molecular composition can lead to variability in experimental outcomes, making it a critical factor to consider when designing and interpreting studies using this viral mimic. researchgate.netnih.gov
Advanced Methodologies for Precise Nucleotide Length Control in Synthetic Production
Given the critical role of nucleotide length in determining the biological activity of Poly(I:C), precise control over its synthesis is essential for producing reliable and reproducible research reagents. nih.gov The traditional production method has faced significant challenges in achieving this control. tandfonline.com
The conventional approach involves two main steps: first, the enzymatic synthesis of the individual polyinosinic acid and polycytidylic acid strands using polyribonucleotide nucleotidyltransferase (PNPase). tandfonline.com Second, these two strands are mixed in an annealing process to allow them to form the double helix structure. tandfonline.com A major drawback of this method is the spontaneous "length extension" that occurs during annealing, where the resulting Poly(I:C) duplexes become 5 to 10 times longer than the initial single strands, making precise length management difficult. tandfonline.com
To overcome this limitation, advanced methodologies have been developed. One novel and effective strategy focuses on altering the structure of the components before annealing.
Comparison of Poly(I:C) Production Methods:
| Method | Description | Key Outcome | Source |
|---|---|---|---|
| Traditional Annealing | Mixing equimolar amounts of poly-I and poly-C molecules of similar lengths. tandfonline.com | Results in significant and difficult-to-control length extension of the final dsRNA product. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Uneven Length Assembly | A novel method involving the assembly of multiple short polyinosinic acid molecules with a single long polycytidylic acid molecule. tandfonline.comtandfonline.com | Length extension is significantly suppressed, allowing for the production of Poly(I:C) with a reproducible and accurately controlled nucleotide length. tandfonline.comnih.gov This method also demonstrated better storage stability. nih.gov | tandfonline.comnih.govtandfonline.com |
This advanced "uneven length" assembly method allows the length of the longer polycytidylic acid strand to determine the final length of the dsRNA, providing a more precise and scalable production process for creating Poly(I:C) with defined biological activities. tandfonline.com
Molecular Recognition and Signal Transduction Pathways Mediated by Poly I:c
Endosomal Toll-like Receptor 3 (TLR3) Engagement
Toll-like receptor 3 (TLR3) is a key endosomal receptor that recognizes dsRNA, such as Poly(I:C). sigmaaldrich.comscientificlabs.ie Its engagement triggers a specific signaling cascade that is crucial for the antiviral response.
Receptor Binding and Mechanisms of Internalization
Poly(I:C) is recognized by TLR3, which is primarily located in the endosomal compartments of immune cells like myeloid dendritic cells. dovepress.comresearchgate.net For TLR3 to engage its ligand, Poly(I:C) must first be internalized into the cell. While the precise mechanisms of internalization are still being fully elucidated, it is understood that TLR3 does not directly detect extracellular dsRNA. nih.gov Instead, it is believed that cell surface molecules may facilitate the uptake of dsRNA, leading to its delivery to the endosomes where TLR3 is located. nih.gov
Structural studies have revealed that TLR3 binds to dsRNA as a dimer. researchgate.netnih.gov Efficient activation of TLR3 signaling requires longer strands of dsRNA, which promote the clustering of TLR3 dimers along the RNA molecule. researchgate.netnih.govbohrium.com This ligand-induced clustering is a critical step in the initiation of a robust downstream signaling response. researchgate.netnih.gov Cryo-electron microscopy has shown that TLR3 dimers assemble in a highly organized and cooperative manner on a Poly(I:C) ligand. researchgate.net
Activation of TRIF/TICAM-1 Adaptor Pathways
Upon binding to Poly(I:C), TLR3 recruits the adaptor protein Toll/interleukin-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF), also known as TIR domain-containing adapter molecule 1 (TICAM-1). nih.govgenecards.orgresearchgate.netwikipedia.org TRIF/TICAM-1 is the sole adaptor for TLR3 and is essential for its signaling pathway. nih.gov The interaction between TLR3 and TRIF/TICAM-1 is mediated through their respective TIR domains. nih.gov
Following its recruitment to the activated TLR3, TRIF/TICAM-1 undergoes a spatiotemporal mobilization. researchgate.net Initially, it may colocalize with TLR3, but then it forms distinct speckle-like structures within the cytoplasm. researchgate.net The formation of these signaling platforms is dependent on the activation state of TRIF/TICAM-1 and is observed in response to Poly(I:C) stimulation. researchgate.net These structures are crucial for the recruitment of downstream signaling molecules. researchgate.net In its resting state, TRIF/TICAM-1 can be found in a multi-helicase complex. genecards.org
Downstream Activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB)
The activation of the TRIF/TICAM-1 pathway leads to the engagement of two major downstream signaling arms, resulting in the activation of the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB). nih.govresearchgate.netnih.gov
The activation of IRF3 is a critical step in the induction of type I interferons. mdpi.comnih.gov The TRIF/TICAM-1-dependent pathway activates the IKK-related kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which directly phosphorylate IRF3. reactome.org This phosphorylation leads to the dimerization of IRF3 and its subsequent translocation to the nucleus, where it drives the expression of type I interferon genes. nih.govashpublications.org
Simultaneously, the TRIF/TICAM-1 pathway also activates NF-κB, a key regulator of inflammatory gene expression. nih.govresearchgate.netashpublications.org Poly(I:C) stimulation leads to the nuclear translocation of NF-κB subunits, such as p65 and p50. researchgate.netnih.gov However, the activation of NF-κB by Poly(I:C) can be cell-type specific. For instance, in human dendritic cells and macrophages, Poly(I:C) does not appear to induce significant NF-κB activation, whereas it does in endothelial cells and synovial fibroblasts. ashpublications.org
| Component | Function in TLR3 Signaling |
| Poly(I:C) | Ligand that mimics viral dsRNA and binds to TLR3. |
| TLR3 | Endosomal receptor that recognizes Poly(I:C) and initiates signaling. sigmaaldrich.comscientificlabs.ie |
| TRIF/TICAM-1 | Adaptor protein that binds to activated TLR3 and recruits downstream signaling molecules. nih.govgenecards.orgresearchgate.netwikipedia.org |
| TBK1/IKKε | Kinases that phosphorylate and activate IRF3. reactome.org |
| IRF3 | Transcription factor that, upon activation, translocates to the nucleus to induce type I interferon expression. nih.govashpublications.org |
| NF-κB | Transcription factor that, upon activation, translocates to the nucleus to induce the expression of inflammatory genes. nih.govresearchgate.netashpublications.org |
Cytoplasmic RIG-I-like Receptor (RLR) Activation
In addition to endosomal TLR3, Poly(I:C) can also be recognized in the cytoplasm by members of the RIG-I-like receptor (RLR) family. medchemexpress.comresearchgate.net This pathway provides another layer of defense against viral components that have entered the cell's interior.
Recognition by Melanoma Differentiation-Associated Gene 5 (MDA5) and Retinoic Acid Inducible Gene I (RIG-I)
The primary cytoplasmic sensors for Poly(I:C) are Melanoma Differentiation-Associated Gene 5 (MDA5) and Retinoic Acid Inducible Gene I (RIG-I). medchemexpress.comresearchgate.netnih.govnih.govnih.govvwr.com Both are RNA helicases that recognize distinct features of viral RNA. researchgate.netiiarjournals.org RIG-I typically recognizes shorter dsRNA molecules (<1 kbp) that may contain a 5'-triphosphate group. researchgate.netfrontiersin.org In contrast, MDA5 preferentially binds to longer dsRNA molecules (>1 kbp). researchgate.net
Studies have shown that both RIG-I and MDA5 can be involved in the recognition of Poly(I:C), and their expression can be induced by Poly(I:C) treatment. nih.goviiarjournals.orgfrontiersin.org The specific receptor engaged can depend on the length of the Poly(I:C) molecule and the cell type. For example, in astrocytes, MDA5 appears to be the primary intracellular sensor for complexed Poly(I:C). nih.govnih.gov The recognition of Poly(I:C) by RIG-I and MDA5 leads to their self-association and activation. researchgate.netplos.org
Signaling through IPS1/Cardif Adaptor Molecules
Upon binding to Poly(I:C), both RIG-I and MDA5 signal through a common downstream adaptor protein known as interferon-β promoter stimulator-1 (IPS-1), also referred to as Cardif, MAVS, or VISA. researchgate.netnih.govaai.org IPS-1 is a crucial molecule that bridges the cytoplasmic recognition of dsRNA to the downstream signaling cascades. researchgate.net
The activation of RIG-I and MDA5 leads to their interaction with IPS-1, which is located on the outer mitochondrial membrane. aai.org This interaction is essential for the subsequent activation of transcription factors that drive the antiviral response. Research has demonstrated that IPS-1 is required for Poly(I:C)-induced cytokine production and for the full adjuvant effects of Poly(I:C) in enhancing adaptive immune responses. researchgate.netnih.gov The cooperation between the TLR3-TRIF and the RLR-IPS-1 pathways is critical for a comprehensive immune response to Poly(I:C). nih.gov
| Component | Function in RLR Signaling |
| Poly(I:C) | Ligand that mimics viral dsRNA and is recognized in the cytoplasm. |
| RIG-I | Cytoplasmic sensor that recognizes shorter dsRNA molecules. researchgate.netfrontiersin.org |
| MDA5 | Cytoplasmic sensor that recognizes longer dsRNA molecules. researchgate.net |
| IPS-1/Cardif | Mitochondrial adaptor protein that is activated by RIG-I and MDA5 and initiates downstream signaling. researchgate.netnih.govaai.org |
Orchestration of IRF1, IRF3, IRF7, and NF-κB Activation
The cellular response to Poly(I:C) is largely defined by the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) 1, 3, and 7, and Nuclear Factor-kappa B (NF-κB).
IRF3 and IRF7 : These are considered master regulators of the type I interferon response. nih.gov Upon recognition of Poly(I:C) by receptors like TLR3 and RIG-I-like receptors (RLRs), downstream kinases are activated, which then phosphorylate IRF3 and IRF7. nih.gov This phosphorylation event is a critical step, causing them to dimerize and translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences to drive the transcription of type I interferons (e.g., IFN-α and IFN-β). nih.gov
NF-κB : Concurrently, the same signaling pathways activate the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases NF-κB (typically the p65/p50 heterodimer) to move into the nucleus. nih.gov There, it orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
IRF1 : Unlike IRF3 and IRF7 which are constitutively expressed and activated post-translationally, IRF1 expression is itself induced by initial waves of interferon signaling or other stimuli. nih.gov Once expressed, IRF1 can also contribute to the antiviral response, sometimes in a cell-specific manner, by inducing the expression of certain chemokines like CCL5 and CXCL10. nih.gov
Interestingly, these transcription factors can also interact directly. For instance, IRF7 has been shown to physically interact with the p65 subunit of NF-κB, a mechanism that can suppress or modulate NF-κB-dependent inflammatory gene expression, highlighting a layer of cross-regulation between these critical pathways. nih.gov
Table 1: Key Transcription Factors Activated by Poly(I:C)
| Transcription Factor | Primary Activation Mechanism | Key Downstream Functions |
| IRF3 | Phosphorylation by kinases downstream of PRRs. nih.gov | Induction of type I interferons. nih.gov |
| IRF7 | Phosphorylation by kinases downstream of PRRs. nih.gov | Potent induction of type I interferons. nih.gov |
| NF-κB | Release from IκBα inhibition following IKK activation. | Induction of pro-inflammatory cytokines and chemokines. |
| IRF1 | Upregulation of its own expression by initial IFN signaling. nih.gov | Induction of specific chemokines and antiviral genes. nih.gov |
Involvement of dsRNA-Dependent Protein Kinase R (PKR)
The dsRNA-dependent protein kinase R (PKR) is a crucial enzyme in the host's defense against viruses, acting as a direct sensor of dsRNA like Poly(I:C). nih.govyoutube.com PKR is synthesized in an inactive, latent state. nih.gov Upon binding to dsRNA, PKR undergoes a conformational change, leading to its dimerization and autophosphorylation, which fully activates its kinase function. nih.govnih.gov
Once activated, a primary target of PKR is the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). youtube.comnih.gov Phosphorylation of eIF2α leads to a global inhibition of protein synthesis within the cell. youtube.com This serves as a powerful antiviral strategy, as it prevents the translation of viral proteins necessary for replication. Beyond this role, activated PKR can also influence other signaling pathways, including those leading to apoptosis and inflammation, making it a multifaceted component of the innate immune response. nih.govyoutube.com While long dsRNA molecules like Poly(I:C) are potent activators, shorter dsRNA duplexes can also stimulate PKR, though often to a lesser degree. nih.gov
Synergistic Interactions and Crosstalk Between Recognition Pathways
The innate immune system does not rely on a single linear pathway to respond to threats. Instead, the recognition of Poly(I:C) is a coordinated effort involving crosstalk between different PRR systems, primarily the endosomal TLR3 and the cytoplasmic RLRs (RIG-I and MDA5). This collaboration ensures a robust and tailored immune response.
Immunological Responses and Cellular Activities Induced by Poly I:c
Activation of Innate Immune System Components
Poly(I:C) serves as a mimic of viral infection, triggering a robust innate immune response characterized by the production of interferons, inflammatory cytokines, and chemokines.
The recognition of Poly(I:C) by pattern recognition receptors (PRRs) like TLR3 is a critical first step in antiviral immunity, leading to the rapid production of type I interferons (IFN-α and IFN-β). nih.govscispace.com This induction occurs in various cell types, including fibroblasts, epithelial cells, and dendritic cells. nih.gov The binding of these interferons to their ubiquitous receptor (IFNAR) activates the transcription factor ISGF3, which is composed of STAT1, STAT2, and IRF9. nih.gov This complex then drives the expression of a wide array of interferon-stimulated genes (ISGs), which encode proteins that establish an antiviral state in the host. nih.govwikipedia.org
In some contexts, the initial burst of type I interferon production can be followed by a period of exhaustion or a refractory phase, where the host shows a reduced capacity to produce IFN-I upon subsequent stimulation, despite the continued presence of the pathogen mimic. nih.gov The induction of type I IFNs by Poly(I:C) is crucial, as these cytokines are not only antiviral but also play a key role in orchestrating the subsequent adaptive immune response. nih.govrupress.org For instance, type I IFN signaling is essential for the maturation of dendritic cells in response to Poly(I:C). rupress.org
Beyond interferons, Poly(I:C) stimulation leads to the secretion of a broad spectrum of proinflammatory cytokines and chemokines. In human conjunctival epithelial cells, Poly(I:C) has been shown to stimulate the secretion of IL-6 and IL-8. researchgate.net Similarly, studies in human esophageal squamous cell carcinoma cells demonstrated that Poly(I:C) treatment upregulated the mRNA levels of IL-6, IL-8, and IFN-β1. nih.gov
In murine models, intranasal administration of Poly(I:C) resulted in elevated protein levels of several cytokines and chemokines in bronchoalveolar lavage fluid, including significant increases in IL-6, TNF-α, and the chemokine CXCL10. nih.gov However, in this specific model, there were no changes observed in IL-1β or IL-12(p70) levels. nih.gov In macrophages, Poly(I:C) stimulation can increase the production of TNF-α. researchgate.net Dendritic cells matured with Poly(I:C) are noted for their ability to secrete bioactive IL-12, a key cytokine for priming cytotoxic T lymphocytes. nih.govoup.comsigmaaldrich.com
The chemokine CXCL10 (also known as IP-10) is strongly induced by Poly(I:C). nih.govnih.govresearchgate.netresearchgate.net In human esophageal cancer cell lines, Poly(I:C) treatment led to a dramatic upregulation of CXCL10 mRNA, increasing it 74-fold in one cell line and 160-fold in another. nih.gov CXCL10 plays a significant role in recruiting leukocytes, particularly T cells expressing the CXCR3 receptor, to sites of inflammation. nih.govresearchgate.net
Table 1: Cytokine & Chemokine Induction by Poly(I:C) in Murine Lungs
| Analyte | Fold Change vs. Control (PBS) | Significance |
| IL-6 | Increased | p < 0.01 |
| TNF-α | Increased | p < 0.05 |
| CXCL10 | Increased | p < 0.01 |
| GCSF | Increased | p < 0.01 |
| GMCSF | Increased | p < 0.01 |
| IFN-γ | Increased | p < 0.05 |
| Source: Adapted from research findings on intranasal Poly(I:C) administration in mice. nih.gov |
The effect of Poly(I:C) on anti-inflammatory cytokines, particularly Interleukin-10 (IL-10), appears to be suppressive or negligible in many contexts. Studies on murine bone marrow-derived dendritic cells (BMDCs) found that while other TLR ligands induced IL-10, Poly(I:C) did not. nih.gov This lack of IL-10 induction was also observed in the lungs of mice treated with Poly(I:C). nih.gov Furthermore, research suggests that TLR3 activation can actively halt the production of the anti-inflammatory cytokine IL-10, thereby promoting a proinflammatory environment. researchgate.net
Influence on Adaptive Immune System Development
Poly(I:C)'s potent activation of the innate immune system creates a bridge to a powerful and specific adaptive immune response, primarily by influencing the function of dendritic cells and the nature of T cell responses.
Poly(I:C) is recognized as a highly effective agent for inducing the maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs). nih.govoup.comsigmaaldrich.com Upon activation by Poly(I:C), DCs undergo a series of changes: they decrease their capacity for antigen uptake and processing, and significantly enhance the expression of Major Histocompatibility Complex (MHC) molecules and co-stimulatory molecules like CD40, CD80, and CD86 on their surface. rupress.orgoup.comnih.gov This phenotype is characteristic of mature DCs, which are equipped to migrate to lymph nodes and effectively prime naive T cells. oup.com
A critical feature of Poly(I:C)-matured DCs is their sustained ability to produce IL-12. nih.govoup.comsigmaaldrich.com This is significant because even after an initial secretion of IL-12 during the maturation process, they retain the capacity for a second wave of secretion upon interaction with T cells (via CD40 ligation), which is crucial for generating effective in vivo immune responses. nih.govoup.com The maturation of DCs in response to Poly(I:C) in a living organism is dependent on a systemic type I interferon response. rupress.org For clinical applications, monocyte-derived DCs generated in specific GMP-certified media and activated with Poly(I:C) have been identified as particularly potent for inducing antigen-specific T cells. nih.gov
Table 2: Key Features of Poly(I:C)-Induced Dendritic Cell Maturation
| Feature | Description | Reference |
| MHC Expression | Upregulation of MHC molecules for antigen presentation. | oup.com |
| Co-stimulatory Molecules | Increased expression of CD40, CD86, etc. | rupress.org |
| IL-12 Secretion | Potent and sustained production of bioactive IL-12. | nih.govoup.comsigmaaldrich.com |
| Antigen Processing | Decreased capacity for antigen uptake and processing. | oup.com |
| IFN-I Dependence | Maturation in vivo requires a type I interferon response. | rupress.org |
By potently activating dendritic cells, Poly(I:C) serves as a powerful adjuvant for eliciting robust antigen-specific CD4+ T cell immunity. pnas.org When used with a DC-targeted vaccine, Poly(I:C) helps induce high frequencies of CD4+ T cells that are "multifunctional" or "polyfunctional." pnas.org This means a single T cell is capable of simultaneously producing multiple effector cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). pnas.org
The induction of such polyfunctional T cells is a critical indicator of a high-quality, protective immune response. pnas.orgnih.gov These cells are associated with better control of infections and malignancies. pnas.orgnih.gov The adjuvant effect of Poly(I:C) on CD4+ T cell responses is dependent on signaling through both TLR3 and the cytosolic receptor MDA5. pnas.orgresearchgate.net The resulting CD4+ T cells not only produce a range of cytokines but also exhibit proliferative capacity, ensuring a durable and effective response. pnas.org
Boosting CD8+ T Cell Immunity and Memory Formation
Poly(I:C) serves as a powerful adjuvant for enhancing CD8+ T cell responses, which are critical for eliminating virally infected cells and tumor cells. nih.gov This enhancement occurs through both direct and indirect mechanisms. The compound can directly act on CD8+ T cells, which express TLR3, to augment their antigen-specific responses. nih.gov Furthermore, Poly(I:C) stimulates innate immune cells, such as dendritic cells (DCs), to mature and present antigens more effectively, providing the necessary signals for robust CD8+ T cell priming and expansion. frontiersin.orgnih.gov
The activation signals provided by Poly(I:C) are crucial for the subsequent development of long-lived memory CD8+ T cells. nih.gov These memory cells are essential for providing rapid and enhanced protection upon subsequent encounters with the same antigen. frontiersin.orgnih.gov Research shows that adding Poly(I:C) during T cell priming significantly increases the frequency of antigen-specific, IFN-γ-producing CD8+ T cells. researchgate.net This leads to a more effective and durable immunological memory. frontiersin.orgyoutube.com
Table 1: Effect of Poly(I:C) on Antigen-Specific CD8+ T Cell Response This table summarizes experimental data showing the enhancement of CD8+ T cell responses upon stimulation with Poly(I:C).
| Experimental Condition | Analyte | Result | Percentage Increase |
|---|---|---|---|
| DRibbles without Poly(I:C) | IFN-γ producing CD8+ T cells | 0.10% | - |
| DRibbles with Poly(I:C) | IFN-γ producing CD8+ T cells | 2.99% | 2890% |
Data sourced from a study on cross-presentation of viral antigens to human memory T cells. researchgate.net
Activation of Natural Killer (NK) Cells
Poly(I:C) is a potent activator of Natural Killer (NK) cells, which are key lymphocytes of the innate immune system involved in anti-tumor and antiviral responses. researchgate.net The activation is largely indirect, mediated by accessory cells like dendritic cells (DCs). rupress.orgnih.gov Upon recognizing Poly(I:C), CD8α+ conventional DCs produce critical cytokines, including type I interferons (IFN-α/β) and Interleukin-12 (IL-12), which in turn activate NK cells. rupress.orgnih.gov
The signaling pathways involving TLR3 and MDA5 are both implicated in this process. rupress.org MDA5 signaling is considered crucial, primarily driving the production of type I IFNs, while TLR3 signaling contributes by inducing IL-12. rupress.org Activated NK cells exhibit enhanced cytotoxicity, meaning they are more effective at killing target cells, such as tumor cells or virally infected cells. researchgate.netpnas.org Studies have shown that Poly(I:C) stimulation can significantly increase the lysis of target tumor cell lines like Daudi and YAC-1 by NK cells. researchgate.net This activation is also associated with increased production of IFN-γ by the NK cells, a cytokine vital for orchestrating broader adaptive immune responses. researchgate.netpnas.org
Table 2: Poly(I:C)-Induced Enhancement of NK Cell Cytotoxicity This table shows the increased lytic activity of NK cells against a target cell line after stimulation with Poly(I:C).
| Effector to Target Ratio | NK Cell Treatment | % Cytotoxicity (Lysis of Daudi cells) |
|---|---|---|
| 10:1 | Unstimulated | ~15% |
| 10:1 | Poly(I:C) Stimulated | ~85% |
| 20:1 | Unstimulated | ~20% |
| 20:1 | Poly(I:C) Stimulated | ~90% |
| 40:1 | Unstimulated | ~25% |
| 40:1 | Poly(I:C) Stimulated | ~95% |
Data adapted from a study demonstrating enhanced NK cell-mediated lysis following Poly(I:C) stimulation. The values are approximate based on graphical data. researchgate.net
Antiviral Defense Mechanisms
Direct Antiviral Activity through Expression of Antiviral Enzymes (e.g., 2′-5′-Oligoadenylate Synthetase, ISG15, Mx GTPase 1)
Upon activation by Poly(I:C), the TLR3 and MDA-5 signaling pathways converge on the activation of transcription factors, such as IRF3, leading to the production of type I interferons. invivogen.com These interferons then act in an autocrine and paracrine manner to induce the expression of a wide array of Interferon-Stimulated Genes (ISGs), which are the primary effectors of the antiviral state. unc.edu
Key antiviral enzymes induced include:
2′-5′-Oligoadenylate Synthetase (OAS): When activated by dsRNA, OAS synthesizes 2'-5' linked oligoadenylates. nih.gov These molecules, in turn, activate RNase L, an enzyme that degrades both viral and cellular RNA, thereby halting protein synthesis and inhibiting viral replication. nih.govnih.gov The OAS-like (OASL) protein has also been shown to possess HCV inhibitory activity. nih.gov
Interferon-Stimulated Gene 15 (ISG15): This ubiquitin-like modifier can be conjugated to both host and viral proteins, a process known as ISGylation. nih.govmdpi.com This modification can disrupt viral replication and assembly. For instance, ISGylation of viral proteins can inhibit their function, while modification of host proteins can modulate cellular pathways to restrict viral infection. nih.gov
Mx GTPase 1 (Mx1): The Mx proteins are dynamin-like large GTPases that exhibit broad antiviral activity against a range of RNA viruses. unc.edu They are thought to interfere with viral replication by trapping viral components, such as nucleocapsids, in the cytoplasm, thereby preventing the transport of the viral genome to the nucleus for replication. unc.edumdpi.com
Table 3: Key Antiviral ISGs Induced by Poly(I:C) and Their Function
| Antiviral Enzyme | Primary Function | Mechanism of Viral Inhibition |
|---|---|---|
| 2′-5′-Oligoadenylate Synthetase (OAS) | Activates RNase L | Leads to degradation of viral and cellular RNA, halting viral replication. nih.gov |
| Interferon-Stimulated Gene 15 (ISG15) | Protein conjugation (ISGylation) | Modifies host and viral proteins to disrupt viral lifecycle and immune pathways. nih.gov |
| Mx GTPase 1 (Mx1) | GTP-dependent antiviral activity | Traps viral components, interfering with intracellular trafficking and replication. unc.edu |
Suppression of Viral Replication and Load Reduction
Studies have demonstrated this suppressive effect against numerous viruses. For example, in dendritic cells, Poly(I:C) treatment can completely prevent HIV replication, an effect mediated by the induction of type I interferons and the activation of the antiviral protein APOBEC3G. nih.gov Similarly, pretreatment of airway epithelial cells with Poly(I:C) before rhinovirus infection leads to a significant increase in interferon production and a corresponding decrease in the viral load. nih.gov In the context of Hepatitis C virus (HCV), the induction of ISGs like OASL has been directly linked to the inhibition of viral replication in liver cells. nih.gov
Table 4: Poly(I:C) Mediated Inhibition of Viral Replication
| Virus Model | Cell Type / System | Key Finding |
|---|---|---|
| Human Immunodeficiency Virus (HIV) | Immature Dendritic Cells | Poly(I:C) treatment fully prevented HIV replication. nih.gov |
| Rhinovirus (RV-A1b) | Airway Epithelial Cells | Pre-treatment with Poly(I:C) caused a great increase in IFN levels and slightly lower RV load. nih.gov |
| Hepatitis C Virus (HCV) | Huh7 JFH-1 Replicon Cells | Expression of OASL (an ISG) inhibited HCV colony formation by up to 95%. nih.gov |
Cellular Uptake and Intracellular Localization
The immunological and antiviral activities of Poly(I:C) are contingent upon its successful entry into the cell and delivery to the appropriate subcellular compartments where its receptors reside.
Energy-Dependent and Receptor-Mediated Endocytosis Mechanisms
The cellular uptake of Poly(I:C) is an active, energy-dependent process rather than simple diffusion across the cell membrane. nih.govnih.gov Research has shown that clathrin-mediated endocytosis is a key pathway for the internalization of extracellular Poly(I:C). nih.gov This process involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles, carrying the Poly(I:C) into the cell. nih.gov
Once internalized, the endosomal vesicles containing Poly(I:C) undergo maturation. This trafficking to and maturation of endosomes is critical for its function, as its primary receptor, TLR3, is located on the endosomal membrane. wikipedia.orgnih.gov The acidic environment of the endosome is thought to be important for the proper interaction between Poly(I:C) and TLR3, which initiates the downstream signaling cascade. nih.gov Evidence suggests that Poly(I:C) may share uptake receptors with other nucleic acids, further highlighting a specific, receptor-mediated entry mechanism. nih.gov
Cytoplasmic and Endosomal Distribution Following Cellular Uptake
The cellular entry of Poly(I:C) is primarily mediated by various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govmdpi.com The specific pathway utilized can depend on the cell type and the formulation of the Poly(I:C). nih.gov Once internalized, the distribution of Poly(I:C) is crucial for its function, as its primary receptors are located in different subcellular compartments.
A significant portion of internalized Poly(I:C) is found within endosomes. nih.govnih.gov Here, it is recognized by Toll-like receptor 3 (TLR3), a key PRR for dsRNA that is predominantly expressed in the endosomal membrane of immune cells like dendritic cells and macrophages, as well as various non-immune cell types. nih.govnih.govaai.org
Following endosomal uptake, Poly(I:C) can also be released into the cytoplasm. nih.gov This endosomal escape is a critical step for its recognition by cytoplasmic dsRNA sensors. nih.gov In the cytosol, Poly(I:C) is detected by RNA helicases such as melanoma differentiation-associated gene 5 (MDA5) and retinoic acid-inducible gene I (RIG-I). aai.org The differential recognition by RIG-I and MDA5 may depend on the length of the dsRNA, with MDA5 recognizing longer strands like Poly(I:C). aai.org This dual distribution in both endosomes and the cytoplasm allows Poly(I:C) to activate distinct downstream signaling pathways, leading to a broad and potent immune response.
Role of Exosomes in Poly(I:C)-Stimulated Intercellular Communication
Exosomes are small, nano-sized extracellular vesicles (30-150 nm) that are integral to intercellular communication. nih.govnih.gov They act as carriers for a variety of bioactive molecules, including proteins, lipids, and nucleic acids, transferring them between cells. nih.govnih.gov In the context of an immune response, such as that initiated by Poly(I:C), exosomes play a pivotal role in modulating communication between immune cells and other cells within the organism. nih.gov
When cells are stimulated with Poly(I:C), they can release exosomes containing signaling molecules that reflect this activated state. These exosomes can then travel to adjacent or distant cells, influencing their behavior. For instance, exosomes released from Poly(I:C)-stimulated cells can carry molecules that activate recipient cells, propagating the inflammatory signal and preparing neighboring cells to respond to a perceived viral threat. This communication is crucial for orchestrating a coordinated defense. nih.gov The content of these exosomes is key to their function and can significantly impact the regulation of health and disease states. nih.gov
Direct Cellular Responses and Programmed Cell Death
Beyond stimulating immune responses, Poly(I:C) can directly trigger programmed cell death, or apoptosis, in various cell types. This is a significant aspect of its anti-tumor activity.
Poly(I:C) has been shown to induce apoptosis directly in a range of cancer cells. nih.govnih.gov This effect has been observed in cell lines derived from various cancers, including:
Cervical Cancer (e.g., HeLa cells) nih.gov
Prostate Cancer nih.govspandidos-publications.com
Melanoma nih.gov
Breast Cancer nih.gov
Lung Cancer nih.gov
Hepatocellular Carcinoma (e.g., HepG2 cells) nih.gov
Colon Carcinoma (e.g., HCT116 cells) nih.gov
The sensitivity to Poly(I:C)-induced apoptosis can vary between tumor types. nih.gov In some cases, the apoptotic effect is enhanced when combined with other agents like chemotherapeutic drugs or interferon-α. nih.gov Furthermore, Poly(I:C) can induce apoptosis in non-cancerous cells as well, such as endothelial cells and certain epithelial cells. spandidos-publications.comnih.gov
The induction of apoptosis by Poly(I:C) is a complex process involving multiple interconnected signaling pathways.
Mitochondrial-Mediated Apoptosis: A key mechanism is the intrinsic or mitochondrial pathway of apoptosis. nih.govnih.govnih.gov Stimulation by Poly(I:C) leads to changes in the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov Specifically, it can increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govyoutube.com
Reactive Oxygen Species (ROS) Production: Poly(I:C) stimulation can lead to the generation of reactive oxygen species (ROS). nih.govnih.gov This increase in oxidative stress can damage cellular components like lipids, proteins, and DNA. nih.gov The production of ROS is often linked to mitochondrial dysfunction and is a critical upstream event in the apoptotic cascade initiated by Poly(I:C). nih.govscience.gov
DNA Damage: The accumulation of ROS can cause significant DNA damage. nih.govnih.gov A sensitive indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX (forming γH2AX), which is observed in cells following Poly(I:C) treatment. nih.govnih.gov Severe and irreparable DNA damage is a potent trigger for apoptosis. nih.govbio-rad-antibodies.com
Caspase Activation: The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9. youtube.com Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. nih.govyoutube.com Separately, Poly(I:C) can also activate the extrinsic apoptotic pathway through death receptors, leading to the activation of initiator caspase-8. spandidos-publications.comnih.gov Both pathways converge on the activation of executioner caspases, which dismantle the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis. nih.govkhanacademy.orgmdpi.com
| Apoptotic Pathway Component | Role in Poly(I:C)-Induced Apoptosis | Source |
| Mitochondria | Releases cytochrome c, initiating the intrinsic pathway. | nih.govnih.gov |
| Bcl-2 Family Proteins | Regulates mitochondrial membrane permeability; Poly(I:C) alters the balance in favor of pro-apoptotic members (e.g., Bax). | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Production is increased, leading to oxidative stress and cellular damage. | nih.govnih.gov |
| DNA Damage (γH2AX) | Serves as a marker for DNA double-strand breaks caused by ROS. | nih.govnih.gov |
| Caspase-9 | Initiator caspase activated by the apoptosome following cytochrome c release. | nih.govnih.gov |
| Caspase-8 | Initiator caspase activated by the extrinsic death receptor pathway. | spandidos-publications.comnih.gov |
| Caspase-3 | Executioner caspase activated by initiator caspases; cleaves cellular substrates to execute apoptosis. | nih.govmdpi.com |
Gene Expression Profiling and Transcriptional Regulation
The cellular responses to Poly(I:C) are underpinned by widespread changes in gene expression, which can be comprehensively studied using transcriptomic analysis techniques like RNA-sequencing. nih.gov
Transcriptomic studies in various immune cells, such as peripheral blood mononuclear cells (PBMCs), neutrophils, and dendritic cells, have provided deep insights into the genetic programs activated by Poly(I:C). nih.govaai.orgnih.gov Upon stimulation, these cells show a robust and specific upregulation of a wide array of genes. aai.org
Key findings from gene expression profiling include:
Interferon (IFN) Signature: A hallmark of the Poly(I:C) response is the strong induction of type I interferons (IFN-α and IFN-β) and IFN-stimulated genes (ISGs), such as IFIT1 and ISG15. aai.org
Cytokines and Chemokines: There is a significant increase in the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12) and chemokines (e.g., CXCL10, CCL20), which are crucial for recruiting and activating other immune cells. nih.govaai.org
Transcription Factors: The expression of key transcription factors that drive the innate immune response, such as those from the interferon regulatory factor (IRF) family (e.g., IRF7) and NF-κB, is modulated. nih.govaai.org
Pattern Recognition Receptors: Cells can upregulate the expression of PRRs themselves, including TLR3 and MDA5, potentially creating a positive feedback loop to enhance the antiviral response. nih.govaai.org
These transcriptomic changes highlight the role of Poly(I:C) in activating a coordinated antiviral and immunoregulatory gene program, which is central to its function as an immune adjuvant and anti-cancer agent. aai.orgfrontiersin.org
| Gene Category | Examples of Upregulated Genes | Function in Poly(I:C) Response | Source |
| Type I Interferons | IFN-α, IFN-β | Induce an antiviral state in cells. | aai.org |
| Interferon-Stimulated Genes (ISGs) | IFIT1, ISG15, PKR | Mediate antiviral effects and modulate immune responses. | aai.org |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-12p40 | Promote inflammation and activate immune cells. | nih.govaai.org |
| Chemokines | CXCL10, CCL20 | Recruit immune cells (e.g., T cells, neutrophils) to the site of stimulation. | aai.org |
| Transcription Factors | IRF7 | Master regulator of the type I interferon response. | nih.govaai.org |
| Pattern Recognition Receptors | TLR3, MDA5 | Sense dsRNA and initiate signaling cascades. | nih.govaai.org |
Temporal Regulation Patterns of Gene Expression (Immediate Early, Early-to-Late, Late Responses)
The cellular response to poly(I:C) stimulation unfolds in distinct temporal waves of gene expression, categorized as immediate early, early-to-late, and late responses. This phased induction allows for a coordinated and controlled immune reaction. Hierarchical clustering of gene expression data from human peripheral blood mononuclear cells (PBMCs) challenged with poly(I:C) has revealed these distinct regulation patterns over time. nih.gov
Immediate Early Response: These genes are rapidly induced, typically within 30 minutes to a few hours of stimulation, and their activation does not require new protein synthesis. nih.govnih.gov This group is heavily populated by transcription factors and signaling molecules that orchestrate the subsequent waves of gene expression. nih.gov In studies on human PBMCs, immediate early genes induced by poly(I:C) are primarily involved in the innate immune response, including pathways related to Toll-like receptor 3 (TLR3) and the NF-κB signaling cascade. nih.gov
Early-to-Late Response: This phase follows the immediate early response. Gene expression during this period often involves interferon-stimulated genes (ISGs), which are crucial for establishing an antiviral state. nih.gov In chicken fibroblast cells, for instance, the expression of some genes like JUN and NF-κB1 is induced early (1-3 hours) but then decreases, while others like IRF7 show a steady increase from 3 to 24 hours post-stimulation. nih.gov Similarly, the chemokine IL8L2 shows a rapid increase at 3 hours, peaks at 6 hours, and then declines. nih.gov
Late Response: Occurring several hours (e.g., 24 hours) after the initial stimulus, the late response phase is characterized by genes associated with the cell-mediated immune response. nih.gov This includes genes involved in processes such as cell adhesion, cell mobility, and phagocytosis, which are essential for clearing pathogens and cellular debris. nih.gov
The table below provides examples of genes categorized by their temporal response to poly(I:C) stimulation in human PBMCs. nih.govresearchgate.net
Table 1: Temporal Gene Expression Patterns in Human PBMCs after Poly(I:C) Stimulation
| Response Category | Key Functions | Example Genes |
|---|---|---|
| Immediate Early | Innate immune signaling, Transcription regulation | TLR3, NF-κB pathway components |
| Early-to-Late | Antiviral state, Inflammation | Interferon-stimulated genes (ISGs) |
| Late | Cell-mediated immunity, Tissue remodeling | Cell adhesion molecules, Phagocytosis-related genes |
Induction of Specific Gene Families (e.g., IFITs, CXCL10, PARP-9)
Poly(I:C) stimulation leads to the robust upregulation of specific gene families that are central to the antiviral response.
Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs): The IFIT family of proteins are classic interferon-stimulated genes. In human gingival epithelial cells, poly(I:C) induces the expression of IFIT1, IFIT2, and IFIT3. researchgate.net This induction is mediated by interferon-β (IFN-β). Knocking down IFIT family members was shown to decrease the expression of CXCL10, suggesting a role for IFITs in regulating this key chemokine. researchgate.net
CXCL10 (C-X-C Motif Chemokine Ligand 10): Also known as Interferon gamma-induced protein 10 (IP-10), CXCL10 is a chemokine that mediates chemotaxis, apoptosis, and angiostasis. nih.gov Poly(I:C) is a potent inducer of CXCL10 in various cell types, including human esophageal squamous carcinoma cells and cardiac fibroblasts. nih.govresearchgate.net In esophageal cancer cells, poly(I:C) treatment resulted in a dramatic increase in CXCL10 secretion—up to 1044 times higher than in untreated cells. nih.gov This induction is critical for recruiting immune cells, such as T cells, to the site of inflammation or a tumor. nih.gov The signaling pathways responsible for CXCL10 induction involve TLR3 and its adaptor TICAM-1, as well as the cytosolic sensor MAVS. nih.gov
PARP-9 (Poly(ADP-ribose) Polymerase Family Member 9): PARP-9 is a member of the poly(ADP-ribose) polymerase family and is involved in regulating immune responses. nih.govgenecards.org Research has shown that PARP-9 can increase the expression of CXCL10 by upregulating IFIT1, which is mediated by the phosphorylation of the transcription factor STAT1. researchgate.net This positions PARP-9 as an important upstream regulator in the IFN-signaling pathway that ultimately leads to mononuclear cell infiltration in inflammatory conditions. researchgate.net Furthermore, poly(I:C) treatment has been shown to induce cleavage of PARP, a related family member, which is a hallmark of caspase-mediated apoptosis. nih.gov
Table 2: Functions of Key Gene Families Induced by Poly(I:C)
| Gene/Family | Primary Function | Mechanism of Induction by Poly(I:C) |
|---|---|---|
| IFITs | Antiviral activity, Regulation of immune signaling | Induced via IFN-β signaling pathway. researchgate.net |
| CXCL10 | Chemoattractant for immune cells (e.g., T cells), Apoptosis induction | Induced via TLR3/TICAM-1 and MAVS signaling pathways. nih.gov |
| PARP-9 | Regulation of IFN signaling, DNA damage response | Upregulates IFIT1 and subsequent CXCL10 expression via STAT1 phosphorylation. researchgate.netnih.gov |
Methodological Considerations for Reference Gene Selection in Gene Expression Studies
The accurate quantification of changes in gene expression using methods like quantitative real-time PCR (qRT-PCR) is fundamentally dependent on proper data normalization. nih.govscienceopen.com This process requires the use of internal control or "reference" genes that exhibit stable expression across all experimental conditions. scienceopen.complos.org However, the stimulation of cells with poly(I:C) can significantly alter the expression of many commonly used reference genes, making their validation under specific experimental conditions essential. nih.gov
Studies have shown that housekeeping genes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and β-actin (ACTB), which are often used by default, can exhibit substantial expression variability following poly(I:C) stimulation. nih.gov For instance, in an analysis of porcine peripheral blood mononuclear cells (PBMCs), GAPDH and ACTB were found to be among the least stable genes. nih.gov
To identify suitable reference genes, statistical algorithms such as geNorm and NormFinder are employed to evaluate the expression stability of a panel of candidate genes. nih.govnih.gov
geNorm calculates a gene expression stability measure (M value), where lower values indicate higher stability. It often recommends using the geometric mean of the two or three most stable genes for normalization. nih.gov
Comprehensive analyses across different cell types and conditions have yielded recommendations for stable reference genes in the context of poly(I:C) stimulation. In porcine PBMCs and whole blood, a combination of TBP (TATA-box binding protein), PPIA (peptidylprolyl isomerase A), and B2M (beta-2-microglobulin) was recommended for reliable normalization. nih.govnih.gov In golden pompano cell lines stimulated with poly(I:C), UBCE and EF1A were identified as optimal candidates. mdpi.com These findings underscore the critical importance of validating reference genes for each specific cell system and experimental setup to avoid misinterpretation of gene expression data. nih.gov
Table 3: Stability of Candidate Reference Genes in Porcine PBMCs Stimulated with Poly(I:C)
| Gene | Stability Ranking (NormFinder) | Stability Ranking (geNorm) | Recommendation |
|---|---|---|---|
| TBP | 1 (Most Stable) | High | Recommended for use. nih.govnih.gov |
| B2M | 2 | 2 (Most Stable Pair with PPIA) | Recommended for use. nih.govnih.gov |
| PPIA | 3 | 1 (Most Stable Pair with B2M) | Recommended for use. nih.govnih.gov |
| RPL4 | Mid-range | Mid-range | Less stable than top candidates. nih.gov |
| ACTB | Low | Low | Not recommended due to instability. nih.gov |
| GAPDH | Low | Low | Not recommended due to instability. nih.gov |
Research Methodologies and Experimental Models Utilizing Polycytidylic Acid 5 Potassium Salt and Poly I:c
In Vitro Cellular Systems
In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms activated by Poly(I:C) in a controlled environment. These systems range from primary cells isolated directly from tissues to immortalized cell lines and complex three-dimensional organoid cultures.
Primary cells, being non-immortalized and freshly isolated, provide a model that closely reflects the physiological state of cells in vivo.
Peripheral Blood Mononuclear Cells (PBMCs): Studies using PBMCs have revealed nuanced immune responses to Poly(I:C). In a model of severe asthma, single-cell RNA sequencing of Poly(I:C)-stimulated PBMCs showed a robust induction of interferon pathways. nih.gov Poly(I:C) stimulation of general PBMC cultures induces the production of IFN-γ. nih.gov It also leads to the activation of specific immune cell subsets within the PBMC population, such as γδ T cells; this activation is not direct but is mediated by type I IFNs produced by other cells like dendritic cells. nih.gov
Macrophages: As key cells of the innate immune system, macrophages are a frequent target for Poly(I:C) studies. Research has demonstrated that the combination of Poly(I:C) and another TLR agonist, R848, can effectively polarize primary human and murine macrophages toward a pro-inflammatory, antitumoral M1 phenotype in vitro. bmj.com In avian models, Poly(I:C) treatment of chicken macrophage-like cells was shown to inhibit the replication of the Reticuloendotheliosis virus. nih.gov Similarly, in teleosts, Poly(I:C) enhances the activation of head kidney macrophages isolated from Japanese flounder. plos.org
Dendritic Cells (DCs): DCs are critical for initiating adaptive immunity, and their response to Poly(I:C) is of significant interest. Monocyte-derived DCs activated with Poly(I:C) have been identified as highly potent inducers of antigen-specific T cells while generating low numbers of immunosuppressive regulatory T cells. nih.gov Mechanistically, Poly(I:C) stimulates CD11c+ DCs to secrete type I interferons, which subsequently activate other immune cells. nih.gov This property has been explored in mouse models where DC-specific administration of Poly(I:C) improved the efficacy of vaccination-induced T-cell immunity. nih.gov
Microglia: In the central nervous system (CNS), resident microglia are the primary immune cells. In vitro studies using mouse primary microglia have shown that their response to Poly(I:C) is distinct from their response to bacterial lipopolysaccharide (LPS). nih.gov Poly(I:C) stimulation induces a "bushy" cellular morphology, does not promote cell proliferation, and uniquely modulates the cells' chemotactic and phagocytic functions. nih.gov
Table 1: Summary of Research Findings in Primary Cell Cultures Stimulated with Poly(I:C)
| Primary Cell Type | Model System | Key Research Finding | Reference |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Human (Severe Asthma) | Robust induction of interferon-stimulated gene pathways upon stimulation. | nih.gov |
| Macrophages | Human and Murine | Combination with R848 polarizes macrophages to an antitumoral M1 phenotype. | bmj.com |
| Dendritic Cells (DCs) | Human | Poly(I:C)-activated DCs are potent inducers of antigen-specific T cells. | nih.gov |
| Microglia | Murine | Induces a "bushy" morphology and distinct functional responses compared to LPS. | nih.gov |
Established cell lines, which are immortalized and can be cultured indefinitely, offer a highly reproducible and scalable platform for research.
Fibroblasts and Astrocytes: TLR3, a key receptor for Poly(I:C), is expressed on various non-immune cells, including fibroblasts. plos.org More detailed studies have been conducted on primary astrocyte cultures, which serve as a model for astrocytoma cells. In murine astrocytes, the response to Poly(I:C) depends on its cellular location. nih.gov Extracellular Poly(I:C) signals through the TLR3-NF-κB pathway to induce cytokines like RANTES and TNF-α, whereas intracellular Poly(I:C) is sensed by MDA-5, leading to the expression of IFN-β and IL-6. nih.gov
Cancer Cell Lines: Poly(I:C) is extensively studied in cancer cell lines for its dual ability to stimulate an anti-tumor immune response and, in some cases, to directly kill cancer cells. nih.gov It can induce apoptosis directly in various human and murine cancer cell lines that express TLR3, including those from breast and prostate cancers. nih.gov In other models, such as the CT26 colon carcinoma cell line, Poly(I:C) can induce a form of programmed cell death called necroptosis by directly acting on the tumor cells' TLR3, a mechanism that is independent of immune effector cells. nih.gov Furthermore, Poly(I:C) is used as a tool to study viral infection in cancer cells; pre-treatment of the A549 human lung cancer cell line with Poly(I:C) was found to induce an effective antiviral interferon response against rhinovirus. nih.gov Formulations like BO-112, a nanoplexed version of Poly(I:C), have shown efficacy in controlling the growth of MC38, 4T1, and B16-F10 cancer cells in vitro and in vivo. bmj.com
Table 2: Examples of Poly(I:C) Research in Established Cell Lines
| Cell Type | Specific Cell Line | Key Research Finding | Reference |
|---|---|---|---|
| Astrocytes (Primary Culture Model) | Murine Primary Astrocytes | Recognize intracellular Poly(I:C) via MDA-5 to produce IFN-β and extracellular Poly(I:C) via TLR3 to produce TNF-α. | nih.gov |
| Colon Carcinoma | CT26 (Murine) | Directly induces necroptosis via TLR3 signaling in the cancer cells. | nih.gov |
| Lung Carcinoma | A549 (Human) | Pre-treatment induces an effective antiviral interferon response. | nih.gov |
| Various Cancer Lines | MC38, 4T1, B16-F10 (Murine) | A nanoplexed formulation of Poly(I:C) (BO-112) leads to local disease control. | bmj.com |
Organoid and crypt cultures are three-dimensional structures grown from stem cells that recapitulate the architecture and cellular complexity of their source organ, providing a sophisticated in vitro model.
Intestinal organoids, often referred to as "mini-guts," have become a critical tool for studying the epithelial response to stimuli like Poly(I:C). nih.govcincinnatichildrens.org Research using primary murine jejunal enteroids (small intestine) and colonoids (large intestine) has shown that Poly(I:C) significantly alters their development. nih.gov It reduces the budding of new crypts, decreases the expression of stem cell and epithelial differentiation markers, and upregulates inflammatory genes. nih.govresearchgate.net This indicates that Poly(I:C) shifts the epithelial program from its normal digestive and absorptive functions toward a state of inflammation and defense. nih.gov Other studies have found that Poly(I:C) exposure can accelerate the proliferation of intestinal stem cells (ISCs), suggesting a mechanism to repair dsRNA-induced intestinal injury. nih.gov The utility of organoid models extends to comparative immunology, with one study successfully establishing organoids with neural-like cells from chicken induced pluripotent stem cells (iPSCs). researchgate.net These avian organoids responded to Poly(I:C) via the RLR family of sensors, opening new avenues for studying infectious disease in non-mammalian species. researchgate.net
Table 3: Research Findings in Organoid and Crypt Culture Systems with Poly(I:C)
| Organoid Type | Source | Key Research Finding | Reference |
|---|---|---|---|
| Enteroids and Colonoids | Murine Intestinal Crypts | Alters morphology, reduces crypt budding, and shifts gene expression from digestion to inflammation. | nih.govresearchgate.net |
| Jejunum Crypts | Murine | Accelerates intestinal stem cell proliferation. | nih.gov |
| Neural-like Organoids | Chicken iPSCs | Responded to Poly(I:C) through the RIG-I-like receptor (RLR) family, establishing a new avian disease model. | researchgate.net |
In Vivo Animal Models
In vivo animal models are indispensable for understanding the systemic effects of Poly(I:C), including its impact on complex immune interactions, host defense, and anti-tumor immunity within a whole organism.
Mice are the most common animal model for studying Poly(I:C) due to their well-characterized immune system and the availability of genetic tools.
Immune Responses and Infection: Murine models are frequently used to simulate viral infections and study subsequent immune responses. In a model of experimental autoimmune thyroiditis, Poly(I:C) stimulation increased the expression of TLR3 and pro-inflammatory cytokines in thyroid tissue. biorxiv.org Poly(I:C) is also a standard reagent for inducing gene deletion in conditional knockout mice, such as the Mx1-Cre system, which allows for the study of specific genes in hematopoietic cells. mdpi.com In models of neurodegenerative disease, a high dose of Poly(I:C) can exacerbate neuroinflammation and brain damage. colab.ws
Anti-Tumor Studies: The anti-cancer effects of Poly(I:C) are extensively studied in murine tumor models. Systemic administration of a stabilized form of Poly(I:C) (PICLC) was shown to reduce tumor growth in Lewis lung carcinoma and B16 melanoma models by enhancing the infiltration of effector CD8 T cells into the tumor. nih.govwustl.edu This effect was found to be dependent on the MDA5 sensor in vascular endothelial cells, which subsequently produced T-cell-recruiting chemokines. nih.gov Intratumoral injection of nanoplexed Poly(I:C) (BO-112) also effectively controlled tumor growth in various models, an effect dependent on type I interferon. bmj.com Combination therapies are also explored; for instance, combining Poly(I:C) with R848 in fibrosarcoma and lung cancer models reprogrammed tumor-associated macrophages and elicited a potent systemic anti-tumor T-cell response. bmj.com
Table 4: Summary of Research Findings in Murine Models Using Poly(I:C)
| Research Area | Murine Model | Key Research Finding | Reference |
|---|---|---|---|
| Immune Response | Experimental Autoimmune Thyroiditis (EAT) | Increased TLR3 and proinflammatory cytokine expression in thyroid follicles. | biorxiv.org |
| Anti-Tumor Study | Lewis Lung Carcinoma, B16 Melanoma | Systemic stabilized Poly(I:C) enhances CD8 T cell tumor infiltration via MDA5 sensing in endothelial cells. | nih.gov |
| Anti-Tumor Study | Fibrosarcoma, Lung Cancer | Intratumoral Poly(I:C) + R848 reprograms macrophages and prevents tumor growth and metastasis. | bmj.com |
| Anti-Tumor Study | MC38, 4T1, B16-F10 Tumors | Intratumoral nanoplexed Poly(I:C) controls tumor growth via type-I interferon. | bmj.com |
Avian and teleost (bony fish) models provide valuable insights into the evolution of the immune system and offer platforms for research relevant to aquaculture and poultry industries.
Avian Models: Research into the effects of Poly(I:C) in birds helps to understand their antiviral defenses. While many studies are in vitro, such as those showing Poly(I:C) can inhibit viral replication in chicken macrophage-like cells, they inform the potential for in vivo applications. nih.gov The development of chicken iPSC-derived organoids that respond to Poly(I:C) represents a significant step forward, providing a sophisticated model to study avian host-pathogen interactions. researchgate.net
Teleost Models: Teleost fish are increasingly used for comparative immunology. nih.gov In Japanese flounder, Poly(I:C) was found to have potent antiviral activity against megalocytivirus. plos.org This protective immune response required both TLR3 and MDA5 signaling pathways and was negatively regulated by the adapter protein Myd88. plos.org In zebrafish, another common teleost model, Poly(I:C) is used as a potent immune stimulator to study developmental immunology and the host response to viral PAMPs. researchgate.netcsic.es
Table 5: Research Findings in Avian and Teleost Models with Poly(I:C)
| Model Type | Species | Key Research Finding | Reference |
|---|---|---|---|
| Avian (in vitro) | Chicken (Gallus gallus domesticus) | Inhibits Reticuloendotheliosis virus replication in macrophage-like cells. | nih.gov |
| Avian (Organoid) | Chicken (Gallus gallus domesticus) | iPSC-derived neural-like organoids respond to Poly(I:C) via RLR sensors. | researchgate.net |
| Teleost | Japanese Flounder (Paralichthys olivaceus) | Induces antiviral immunity against megalocytivirus, requiring TLR3 and MDA5. | plos.org |
| Teleost | Zebrafish (Danio rerio) | Acts as a potent immune stimulator for studying host defense and developmental immunology. | researchgate.netcsic.es |
Advanced Analytical Techniques
Gene Expression Quantification (Quantitative Real-Time PCR, Microarrays, RNA Sequencing)
Advanced analytical techniques are crucial for elucidating the molecular mechanisms underlying the cellular responses to Polycytidylic acid (5') potassium salt and its synthetic analogue, Poly(I:C). These methods allow for the precise quantification of gene expression changes, providing insights into the signaling pathways activated by these compounds.
Quantitative Real-Time PCR (qPCR) is a targeted approach used to quantify the expression of specific genes. In studies involving Poly(I:C), qPCR is frequently employed to validate findings from broader transcriptomic analyses and to measure the induction of key antiviral and pro-inflammatory genes. For instance, in primary human conjunctival epithelial cells (PHCjECs), stimulation with Poly(I:C) led to the significant upregulation of several transcripts, including CXCL11, RIG-I, IL28A, CXCL10, CCL5, CCL4, MDA5, IL7R, TSLP, CCL20, and ICAM-1, as confirmed by quantitative RT-PCR. nih.gov Similarly, in human peripheral blood mononuclear cells (PBMCs), TaqMan PCR, a specific type of qPCR, was used to validate microarray data, confirming the upregulation of genes like TLR3, TNFα, and IL-12p35 following Poly(I:C) challenge. physiology.org
Microarrays offer a high-throughput platform for analyzing the expression of thousands of genes simultaneously. This technology has been instrumental in providing a global view of the transcriptional landscape in cells stimulated with Poly(I:C). A study on human PBMCs used internally developed cDNA microarrays to analyze gene expression at 3 and 24 hours post-Poly(I:C) treatment. physiology.orgnih.gov The microarray analysis revealed distinct temporal patterns of gene regulation, with early responses involving the TLR3 and NF-κB pathways, and later responses related to cell-mediated immunity. nih.gov In another example, oligonucleotide microarrays (GeneChip) were used to examine the comprehensive effects of Poly(I:C) on PHCjECs, identifying 150 transcripts that were upregulated more than threefold. nih.gov
RNA Sequencing (RNA-Seq) provides a comprehensive and unbiased approach to transcriptome analysis, allowing for the discovery of novel transcripts and splicing variants in addition to quantifying gene expression. Single-cell RNA sequencing (scRNA-Seq) has emerged as a powerful tool to dissect the heterogeneity of cellular responses to Poly(I:C). In a study of PBMCs from patients with severe asthma and healthy controls, scRNA-Seq (using the DropSeq method) was employed to profile transcriptional changes in response to Poly(I:C). nih.gov This analysis identified six main cell subsets and revealed that Poly(I:C) stimulation led to a robust induction of interferon pathways, particularly in patients with severe asthma. nih.gov The study also highlighted a pro-inflammatory profile in CD4+ T cells from asthmatic individuals. nih.gov
Table 1: Selected Genes Upregulated by Poly(I:C) Stimulation as Measured by Advanced Analytical Techniques
| Gene | Cell Type | Analytical Technique | Fold Change/Observation | Reference |
| CXCL10 | Primary Human Conjunctival Epithelial Cells | Quantitative RT-PCR | Significant upregulation | nih.gov |
| RIG-I | Primary Human Conjunctival Epithelial Cells | Quantitative RT-PCR | Significant upregulation | nih.gov |
| TLR3 | Human Peripheral Blood Mononuclear Cells | TaqMan PCR | Upregulated (immediate early responding gene) | physiology.org |
| TNFα | Human Peripheral Blood Mononuclear Cells | TaqMan PCR | Upregulated (immediate early responding gene) | physiology.org |
| IFN-β | Human Corneal Epithelial Cells | mRNA Expression Analysis | 7-fold increase | nih.gov |
| MxA | Human Corneal Epithelial Cells | mRNA Expression Analysis | 10-fold increase | nih.gov |
| 2',5'-OAS | Human Corneal Epithelial Cells | mRNA Expression Analysis | 9-fold increase | nih.gov |
| ICAM-1 | HT-29 (Intestinal Epithelial Cell Line) | Real-Time PCR | Upregulation of mRNA | nih.gov |
| ISGs | Severe Asthma PBMCs | Single-Cell RNA-Seq | Higher expression post-stimulation | nih.gov |
Protein Detection and Functional Assays (ELISA, Western Blotting, Immunofluorescence, Zymography)
The quantification of gene expression is often complemented by the detection and functional analysis of the proteins they encode. A variety of immunoassays and other techniques are utilized to investigate the effects of this compound and Poly(I:C) at the protein level.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines and chemokines, in biological fluids. Following stimulation with Poly(I:C), ELISA is commonly used to measure the secretion of pro-inflammatory and antiviral mediators. For example, in an in vitro model of airway epithelium, a dose-dependent increase in the secretion of IL-6, IL-8, TNF-α, and RANTES was observed via ELISA after Poly(I:C) treatment. nih.gov In human esophageal squamous cell carcinoma cells, Poly(I:C) treatment led to a dramatic increase in the secretion of CXCL10, as measured by ELISA. nih.gov Studies on human macrophages have also utilized ELISA to detect the production of TNF-α and IL-6 upon Poly(I:C) stimulation. researchgate.net
Western Blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the analysis of protein expression levels and the detection of post-translational modifications, such as phosphorylation. In studies with Poly(I:C), Western blotting has been used to investigate the activation of signaling pathways. For instance, in human corneal epithelial cells, stimulation with Poly(I:C) was shown to induce the phosphorylation and degradation of IκB-α, an inhibitor of the NF-κB pathway, as demonstrated by Western blot analysis. nih.gov In another study, Western blotting was used to examine the expression of APOBEC3G (A3G) protein in dendritic cells after Poly(I:C) stimulation, revealing the induction of smaller A3G protein bands. nih.gov
Immunofluorescence is a technique that uses antibodies conjugated to fluorescent dyes to visualize the localization of specific proteins within a cell. This method provides spatial information about protein expression. In HT-29 intestinal epithelial cells, immunofluorescence staining was used to show a significant upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the cell surface after a 24-hour stimulation with Poly(I:C). nih.gov Furthermore, immunofluorescence has been employed to detect the nuclear translocation of the p65 subunit of NF-κB in human corneal epithelial cells following Poly(I:C) treatment, indicating the activation of this transcription factor. nih.gov
Zymography is an electrophoretic technique used to detect and characterize enzymes, particularly matrix metalloproteinases (MMPs), based on their ability to degrade a substrate copolymerized with the polyacrylamide gel. nih.gov While direct studies using zymography in the context of this compound were not prominently found in the search results, this technique is highly relevant for studying tissue remodeling and inflammation, processes that can be induced by Poly(I:C). Gelatin zymography, for example, is used to detect the activity of gelatinases like MMP-2 and MMP-9. Given that Poly(I:C) can induce inflammatory responses that involve tissue remodeling, zymography represents a valuable tool for assessing the activity of MMPs in experimental models utilizing this compound.
Table 2: Protein Detection and Functional Assays with Poly(I:C) Stimulation
| Protein/Target | Cell Type/Model | Analytical Technique | Key Finding | Reference |
| IL-6, IL-8, TNF-α, RANTES | Airway Epithelial Model | ELISA | Dose-dependent increase in secretion | nih.gov |
| CXCL10 | Esophageal Squamous Cell Carcinoma Cells | ELISA | Significant increase in secretion | nih.gov |
| IκB-α (phosphorylation and degradation) | Human Corneal Epithelial Cells | Western Blotting | Increased phosphorylation and degradation | nih.gov |
| ICAM-1 | HT-29 (Intestinal Epithelial Cell Line) | Immunofluorescence | Upregulation of cell surface expression | nih.gov |
| NF-κB (p65 subunit) | Human Corneal Epithelial Cells | Immunofluorescence | Nuclear translocation | nih.gov |
| APOBEC3G (A3G) | Dendritic Cells | Western Blotting | Induction of smaller A3G protein bands | nih.gov |
Flow Cytometry for Immunophenotyping and Cellular Functional Assessment
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. It is extensively used in immunology to identify and quantify different cell populations (immunophenotyping) and to assess their functional state.
In research involving this compound and Poly(I:C), flow cytometry is instrumental in characterizing the immune response at the single-cell level. For immunophenotyping, cells are stained with fluorophore-conjugated antibodies against specific cell surface or intracellular markers. This allows for the identification and enumeration of various immune cell subsets, such as T cells (CD4+, CD8+), B cells, natural killer (NK) cells, and myeloid cells. nih.govmdpi.com For example, in a study investigating the effects of a Poly(I:C)-based cancer immunotherapy, flow cytometry was used to quantify the infiltration of CD8+ T cells and myeloid-derived suppressor cells (MDSCs) into tumors. nih.gov
Flow cytometry is also used for the functional assessment of cells following Poly(I:C) stimulation. This can include measuring the expression of activation markers, such as CD86 on dendritic cells, which indicates cellular activation. ashpublications.org Furthermore, intracellular cytokine staining by flow cytometry can be employed to determine the production of specific cytokines by different cell populations. This provides a more detailed picture of the functional response of individual cell types compared to bulk measurements by ELISA. The technique can also be used to assess cell viability and apoptosis, providing further insights into the cellular consequences of Poly(I:C) treatment.
Table 3: Applications of Flow Cytometry in Poly(I:C) Research
| Application | Cell Type/Model | Key Markers/Assays | Finding | Reference |
| Immunophenotyping | Human Peripheral Blood Mononuclear Cells | CD4, CD8, NK cell markers, B cell markers, Dendritic cell markers, Monocyte markers | Identification and quantification of major immune cell subsets | nih.gov |
| Tumor Infiltrating Lymphocyte Analysis | Murine Tumor Models | CD8, CD11b, Gr1 | Quantification of CD8+ T cell and MDSC infiltration | nih.gov |
| Dendritic Cell Activation | Human Dendritic Cells | CD80, CD86, HLA-DR, CD83 | Upregulation of activation and maturation markers | ashpublications.org |
| Cellular Functional Assessment | Various | Intracellular cytokine staining, Viability dyes | Measurement of cytokine production and apoptosis in specific cell populations | nih.govashpublications.org |
Biophysical and Structural Characterization Methods (e.g., Circular Dichroism Spectroscopy, Agarose (B213101) Gel Electrophoresis for RNA Complexes)
Understanding the biophysical and structural properties of this compound and its complexes is essential for interpreting its biological activity and for the development of effective delivery systems.
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the conformation of chiral molecules, including nucleic acids. CD spectroscopy can provide information about the secondary structure of RNA, such as the presence of single-stranded or double-stranded regions. Studies have utilized CD spectroscopy to characterize the structure of polycytidylic acid under various conditions. nih.gov This technique can be employed to investigate how the conformation of this compound is affected by factors such as pH, temperature, and interaction with other molecules, which can in turn influence its recognition by cellular receptors.
Agarose Gel Electrophoresis is a standard method used to separate nucleic acids based on their size and charge. In the context of this compound and Poly(I:C), agarose gel electrophoresis is frequently used to assess the integrity of the RNA and to analyze the formation of complexes with delivery vehicles. For example, a gel retardation assay, which is a type of agarose gel electrophoresis, can be used to determine the binding efficiency of Poly(I:C) to cationic polymers. frontiersin.org The principle is that when Poly(I:C) is complexed with a polymer, its migration through the agarose gel is retarded or completely inhibited. This allows for the optimization of the ratio of RNA to delivery vehicle for efficient complex formation. frontiersin.orgresearchgate.net
Table 4: Biophysical and Structural Characterization of Polycytidylic Acid and its Complexes
| Technique | Analyte | Application | Finding/Purpose | Reference |
| Circular Dichroism Spectroscopy | Polycytidylic acid | Structural analysis | Characterization of RNA secondary structure | nih.gov |
| Agarose Gel Electrophoresis (Retardation Assay) | Poly(I:C) complexed with TfPLL conjugate | Analysis of complex formation | Determination of the optimal mass ratio for complete retardation of Poly(I:C) | researchgate.net |
| Agarose Gel Electrophoresis (Retardation Assay) | Poly(I:C) complexed with arginine-rich polypeptides | Evaluation of Poly(I:C) binding capacity | Qualitative determination of the amount of Poly(I:C) within nanocomplexes | frontiersin.org |
Single-Cell Resolution Methodologies (e.g., Time-Resolved Single-Cell Mass Cytometry)
Recent advances in single-cell technologies have revolutionized our ability to study complex biological systems by providing unprecedented resolution of cellular heterogeneity.
Single-Cell RNA Sequencing (scRNA-Seq) , as mentioned in section 5.3.1, allows for the transcriptomic profiling of individual cells. This is particularly valuable for understanding the diverse responses of different cell types within a population to a stimulus like Poly(I:C). A study on PBMCs from severe asthma patients and healthy controls used scRNA-Seq to reveal cell-type-specific gene expression changes following Poly(I:C) stimulation, highlighting the differential activation of interferon pathways. nih.gov
Mass Cytometry (CyTOF) is a powerful technology that combines flow cytometry with mass spectrometry to enable the simultaneous measurement of over 40 parameters on a single-cell level. Instead of using fluorophores, antibodies are labeled with heavy metal isotopes, which are then detected by a time-of-flight mass spectrometer. This allows for high-dimensional immunophenotyping without the issue of spectral overlap that can limit traditional flow cytometry. In the same study on severe asthma, CyTOF was used to profile PBMCs in response to Poly(I:C) stimulation. nih.govnih.gov The analysis of 160,000 cells revealed quantitative changes in immune cell populations, such as a decrease in CD8+ effector T cells after Poly(I:C) stimulation in severe asthmatics. nih.govnih.gov While the specific term "time-resolved" was not explicitly detailed in the provided search results, the experimental design of these studies, which involves analyzing cells at different time points after stimulation, inherently provides a time-resolved perspective on the cellular response to Poly(I:C).
These single-cell methodologies are providing a much deeper understanding of the intricate cellular and molecular events triggered by this compound and Poly(I:C), paving the way for more targeted immunomodulatory strategies.
Table 5: Single-Cell Resolution Methodologies in Poly(I:C) Research
| Methodology | Cell Type/Model | Key Application | Finding | Reference |
| Single-Cell RNA Sequencing (DropSeq) | Human Peripheral Blood Mononuclear Cells | Transcriptomic profiling of cell subsets | Revealed robust induction of interferon pathways in severe asthma patients' PBMCs after Poly(I:C) stimulation. | nih.gov |
| Mass Cytometry (CyTOF) | Human Peripheral Blood Mononuclear Cells | High-dimensional immunophenotyping | Demonstrated a decrease in CD8+ effector T cells in severe asthmatics after Poly(I:C) stimulation. | nih.govnih.gov |
Q & A
Q. What standard methods are used to synthesize polycytidylic acid (5') potassium salt, and how is polymerization degree controlled?
this compound is synthesized via enzymatic polymerization or chemical methods like phosphoramidite chemistry. Enzymatic approaches using polynucleotide phosphorylase (PNPase) allow control over polymerization by adjusting reaction time, temperature, and cytidine diphosphate (CDP) concentration. For reproducible results, monitor polymerization via gel electrophoresis or size-exclusion chromatography to confirm molecular weight distribution .
| Method | Key Parameters | Analytical Validation |
|---|---|---|
| Enzymatic Polymerization | CDP concentration, PNPase activity, pH 8.5 | SEC for molecular weight profiling |
| Chemical Synthesis | Phosphoramidite coupling efficiency | HPLC purity analysis (>95%) |
Q. How should stock solutions of this compound be prepared to ensure stability in biochemical assays?
Dissolve the compound in nuclease-free, deionized water (pH 7.0–7.5) at 1–10 mg/mL. Filter-sterilize (0.22 µm) and store at –20°C in aliquots to avoid freeze-thaw degradation. For ionic strength-dependent studies (e.g., RNA hybridization), adjust potassium ion concentration using KCl and validate via ion-selective electrodes .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
- HPLC : Reverse-phase chromatography with UV detection (λ = 270 nm) to assess nucleotide content and detect truncated polymers.
- Mass Spectrometry (MS) : MALDI-TOF for molecular weight distribution.
- Circular Dichroism (CD) : Confirm secondary structure (e.g., A-form RNA helix) in buffered solutions .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound impact RNA structural studies, and how can researchers mitigate this?
Variability in polymerization degree (±10%) or potassium salt content (±5%) can alter RNA duplex stability or ligand binding kinetics. Mitigation strategies:
Q. What experimental approaches resolve contradictions in RNA conformational data when using this compound as a model system?
Discrepancies in X-ray diffraction (A-form RNA) vs. solution NMR (flexible regions) data arise from crystal packing vs. dynamic states. Combine:
Q. How does the potassium counterion influence polycytidylic acid’s physicochemical properties compared to sodium salts?
Potassium ions enhance helical stability due to stronger charge shielding vs. Na⁺. For example:
- Thermal Melting (Tm) : Poly(C) in 100 mM KCl shows Tm ~45°C vs. ~38°C in NaCl.
- Solubility : Potassium salts exhibit lower solubility in ethanol-water mixtures, critical for precipitation steps. Use ion-exchange chromatography to replace counterions if required .
Q. What methodological considerations are essential when using this compound in nanopore-based RNA sequencing?
- Salt Gradient Optimization : Asymmetric KCl gradients (e.g., 1M/0.2M cis/trans) improve current blockade resolution for homopolymer discrimination.
- Voltage Calibration : Apply 120–180 mV to distinguish poly(C) from poly(A) based on dwell time differences (>2 ms) .
Data Analysis and Reproducibility
Q. How should researchers handle pH-dependent aggregation of this compound in spectroscopic assays?
Below pH 6.5, protonation of cytosine residues causes aggregation, skewing UV/Vis or CD data. Buffer with 10 mM Tris-HCl (pH 7.4) and validate aggregation via dynamic light scattering (DLS). Report polydispersity index (PDI <0.2) for quality control .
Q. What statistical methods are recommended for analyzing heterogeneous polymerization data?
Use non-linear regression to fit polymerization kinetics (e.g., Michaelis-Menten for enzymatic synthesis). For batch comparisons, apply ANOVA with Tukey’s post-hoc test, ensuring n ≥ 3 replicates. Open-source tools like R/Bioconductor support size-distribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
